Home > Products > Screening Compounds P100955 > N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide - 2034240-18-9

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Catalog Number: EVT-2497353
CAS Number: 2034240-18-9
Molecular Formula: C14H15N3O4S2
Molecular Weight: 353.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) []

  • Compound Description: AMG 458 is a potent, selective, and orally bioavailable c-Met inhibitor. In preclinical studies, it demonstrated significant inhibition of tumor growth in NIH3T3/TPR-Met and U-87 MG xenograft models without causing adverse effects on body weight [].

2. 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates []

  • Compound Description: This group of compounds was designed and synthesized as potential inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) [].

3. (Z)-4-[4-(furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-2-hydroxy-4-oxobut-2-enoic acid []

  • Compound Description: This compound is a key intermediate synthesized via a Claisen condensation reaction. It was subsequently reacted with various binucleophiles to yield a series of 3,4-dihydroquinoxaline-2(1H)-one, 3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one, and 1H-pyrazole derivatives, some of which demonstrated analgesic and antibacterial activities [].

4. 1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide []

  • Compound Description: This compound is a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. Preclinical data suggest its potential in regulating feeding and appetite [].

5. 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(E)phenylvinyltriazolo[3,4-b]-1,3,4-thiadiazole []

  • Compound Description: The crystal structure of this compound, determined by single-crystal X-ray diffraction, confirmed its E stereochemistry [].

6. 1-(2,4-Dinitrophenyl)-3-(2-hydroxyphenyl)-4-methyl-1H-pyrazole []

  • Compound Description: This compound, characterized by X-ray crystallography, is a product of the reaction between o-hydroxypropiophenone 2,4-dinitrophenylhydrazone [].

7. 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide []

  • Compound Description: This compound is a peripherally restricted CB1R antagonist exhibiting significant weight-loss efficacy in diet-induced obese mice [].

8. 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one []

  • Compound Description: X-ray crystallography revealed this compound's structure, demonstrating an intramolecular N—H⋯O interaction forming an S(6) ring motif [].

9. 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine []

  • Compound Description: This compound serves as a key building block in the synthesis of Teneligliptin, a drug used to treat Type 2 Diabetes [].

10. (4Z)-4-{methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one []

  • Compound Description: The crystal structure of this compound revealed its existence in the enamine–keto form, stabilized by an intramolecular N—H⋯O hydrogen bond [].

11. 3-(furan-2-yl)-5-(naphthalen-6-yl)-1H-pyrazole []

  • Compound Description: This compound belongs to the pyrazole class, characterized by its hydrogen-bonding ability and potential applications in the pharmaceutical industry [].

12. 7β-[2-acylamino-2-(4-hydroxyphenyl)acetamido]-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]ceph-3-em-4-carboxylic acids []

  • Compound Description: This group of compounds represents a novel class of broad-spectrum cephalosporins with demonstrated anti-pseudomonal activity [].

13. Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate []

  • Compound Description: X-ray crystallography was employed to determine the structure of this compound, revealing an intramolecular N—H⋯O interaction resulting in the formation of an S(6) ring [].

14. 4-(3,5-disubstitue-4H-1,2,4-triazol-4-yl)-5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones []

  • Compound Description: This series of compounds, characterized by various spectroscopic techniques, were synthesized and evaluated for their antibacterial and antifungal properties [].

15. (4- (benzo (b) thiophen-2-yl) -pyrimidin-2-yl) -amine derivatives []

  • Compound Description: These derivatives have been studied as potential IKK-beta inhibitors, suggesting their potential for treating cancer and inflammatory diseases [].

16. 9-Methyl-3-Thiophen-2-Yl-Thieno [3, 2-e] [, , ] Triazolo [4, 3-c] Pyrimidine-8-Carboxylic Acid Ethyl Ester []

  • Compound Description: The structure of this compound has been determined using X-ray crystallography, showcasing its unique molecular arrangement and intermolecular interactions [].

17. Ethyl 5-[(1H-benzoimidazol-2-yl)aminocarbonyl]-4-hydroxy-2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate–ethanol–methanol (4/2/1) []

  • Compound Description: The crystal structure of this compound, elucidated through X-ray diffraction, provided insights into its molecular geometry and intermolecular hydrogen bonding patterns [].

18. (Z)-4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one []

  • Compound Description: The crystal structure of this compound confirms its existence in the keto-enamine form, stabilized by an intramolecular N—H⋯O hydrogen bond [].

19. 2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide []

  • Compound Description: This compound serves as a versatile building block in synthesizing various heterocyclic compounds, including pyrazoles, thiazoles, 1,3,4-thiadiazoles, and polysubstituted thiophenes [].

20. (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone []

  • Compound Description: The crystal structure of this compound revealed a disordered furan ring and the presence of intermolecular O—H⋯O and C—H⋯O hydrogen bonds, influencing its crystal packing [].

21. (1H-Indol-3-yl)-N-Methyl/Phenyl-Pyrazolidin Pyrazole Derivatives []

  • Compound Description: These derivatives, synthesized using microwave-assisted techniques, were designed and evaluated for their anti-inflammatory activity [].

22. 5-[(1, 5-Dimethyl-3-oxo-2-Phenyl-2, 3-Dihydro-1H-Pyrazol-4-yl) Diazenyl]-1-Ethyl-6-Hydroxy-4-Methyl-2-oxo-1, 2-Dihydropyridine-3-Carbonitrile []

  • Compound Description: This compound and its transition metal complexes were investigated for their antimicrobial, antimycobacterial, and cytotoxic activities [].

23. 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one []

  • Compound Description: This compound and its mono- and disubstituted ethyl acetates were synthesized and evaluated for their potential cytotoxic properties against cancer cell lines [].

24. SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide] []

  • Compound Description: This compound is a potent and selective antagonist for the CB1 receptor, demonstrating high affinity for both rat and human CB1 receptors. Preclinical data suggests its potential as a therapeutic agent for reducing ethanol or sucrose consumption and food intake [].

25. 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea []

  • Compound Description: This compound is a potent anti-inflammatory agent. A novel synthetic route was developed for its large-scale production [].

26. p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide and p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide []

  • Compound Description: These two benzene-sulfonamide derivatives have been structurally characterized using X-ray crystallography, providing insights into their molecular geometries and hydrogen-bonding patterns [].

27. (E)-2-(4-((furan-2-ylmethoxy)methyl)-1H-1,2,3-triazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide (9) and (E)-N'-(4-chlorobenzylidene)-2-(4-((furan-2-ylmethoxy)methyl)-1H-1,2,3-triazol-1-yl)acetohydrazide (11) []

  • Compound Description: These acetohydrazide hybrid derivatives containing a furfuryloxy-1,2,3-triazole ring were synthesized and evaluated for their inhibitory potential against cholinesterases (hAChE, hBChE) and carbonic anhydrases (hCAI, hCAII) [].

28. 6-aryloxymethyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one []

  • Compound Description: This compound was designed and synthesized as a potential muscarinic (M3) antagonist [].

29. 3-phenyl-1H-pyrazole Derivatives []

  • Compound Description: This group encompasses a range of compounds derived from the core structure of 3-phenyl-1H-pyrazole, many of which exhibit potential biological activities, including anticancer properties [].

30. Thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid []

  • Compound Description: This series of compounds, incorporating the (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid moiety, were synthesized and structurally characterized. Their potential antibacterial activity is currently under investigation [].

31. N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (1) []

  • Compound Description: This compound served as a starting point for developing selective orexin 2 receptor antagonists (2-SORA), ultimately leading to the discovery of compound 43, which demonstrated sleep-promoting properties in rats [].

32. 2-[(5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-yl)thio]acetohydrazide ylidene derivatives []

  • Compound Description: These compounds, characterized by a combination of adamantane and 1,2,4-triazole moieties, were synthesized and evaluated for their physico-chemical properties, antimicrobial, and antifungal activities [].

33. N-[coumarin-6-yl]-pyrazole derivatives []

  • Compound Description: This group of compounds, synthesized from 6-coumarinylhydrazine hydrochloride, includes various substituted pyrazoles. These compounds were evaluated for their antimicrobial activity, showing significant potential against both bacteria and fungi [].

34. 4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide []

  • Compound Description: The crystal structure of this compound revealed significant twists in its molecular geometry and the presence of intermolecular hydrogen bonds, influencing its supramolecular organization [].

35. Pyrazole Linked-1,2,4-Oxadiazole Derivatives []

  • Compound Description: This series of compounds, characterized by the linkage of pyrazole and 1,2,4-oxadiazole rings, was designed and synthesized as potential pharmacological agents. In vitro studies demonstrated their promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity [].

36. 4-hydroxy-4(3-methyl-5-oxo-4,5-dihydro-1H-pyrazo-4-yl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole []

  • Compound Description: The crystal structure of this compound revealed its existence as a tautomeric mixture characterized by ketamine-hydroxyimine tautomerism [].

37. (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives []

  • Compound Description: Various derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, including Schiff's bases, thiosemicarbazides, and heterocyclic-fused derivatives, were synthesized and evaluated for their antimicrobial activity [].

38. Succinyl-bis[5-trifluoro(chloro)methyl-1H-pyrazoles] []

  • Compound Description: These symmetrical and non-symmetrical bis-pyrazole derivatives were synthesized using succinic acid dihydrazide as a linker, demonstrating the utility of this building block for creating structurally diverse molecules [].

39. 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide []

  • Compound Description: The crystal structure of this compound, elucidated through X-ray diffraction, revealed its molecular geometry, highlighting the dihedral angles between the benzene, pyrazole, and chlorophenyl rings [].

40. N-[3-(1H-pyrazol-4-yl)phenylmethyl]-sulfonamide halogen-substituted and related compounds []

  • Compound Description: This group encompasses a diverse range of sulfonamide derivatives containing a pyrazole ring, designed and studied as potential pesticides for plant protection, veterinary medicine, and material protection [].

41. Co(II) complexes of pyrazole carboxylate derivated of sulfonamide []

  • Compound Description: Two novel Co(II) complexes containing sulfonamide and pyrazole moieties were synthesized and characterized. These complexes demonstrated inhibitory activity against carbonic anhydrase, suggesting their potential as therapeutic agents [].

42. Thien-3-yl-sulfonylamino(thio)carbonyl-triazolin(ti)ones and 4-HPPD inhibitors [, ]

  • Compound Description: These groups of compounds represent novel herbicides that act by inhibiting 4-HPPD, a key enzyme in the biosynthesis of carotenoids in plants [, ].

43. 4-[5-(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one []

Properties

CAS Number

2034240-18-9

Product Name

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methylpyrazole-4-sulfonamide

Molecular Formula

C14H15N3O4S2

Molecular Weight

353.41

InChI

InChI=1S/C14H15N3O4S2/c1-17-8-12(7-15-17)23(19,20)16-10-14(18,11-4-5-21-9-11)13-3-2-6-22-13/h2-9,16,18H,10H2,1H3

InChI Key

QRVFGMDTYGBQQA-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.